N,N-dimethyl-2-(propylamino)acetamide

Description

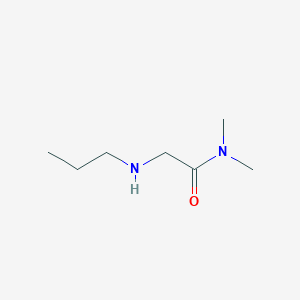

N,N-Dimethyl-2-(propylamino)acetamide is a secondary amine derivative of acetamide, characterized by a dimethylamino group (-N(CH₃)₂) and a propylamino (-NH-CH₂CH₂CH₃) substituent at the second carbon of the acetamide backbone. Its molecular formula is C₇H₁₅N₃O, with a molecular weight of 157.22 g/mol.

The compound’s structure suggests moderate lipophilicity due to the propyl chain, which may enhance membrane permeability compared to simpler acetamides. However, its biological and chemical properties remain understudied, as toxicological data for similar compounds are often incomplete (e.g., 2-cyano-N-[(methylamino)carbonyl]acetamide in ).

Properties

IUPAC Name |

N,N-dimethyl-2-(propylamino)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16N2O/c1-4-5-8-6-7(10)9(2)3/h8H,4-6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXADZTBSPDCZKS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNCC(=O)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

144.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N,N-dimethyl-2-(propylamino)acetamide is an organic compound with significant biological activity, particularly in the fields of neuropharmacology and medicinal chemistry. This article delves into its biological properties, mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C₈H₁₉N₂O

- Molecular Weight : 158.24 g/mol

- Functional Groups : Contains a dimethyl substitution on the nitrogen atom and an acetamide functional group.

The unique structure of this compound allows it to interact with various biological targets, enhancing its efficacy as a neuropharmacological agent compared to simpler amides or those with more complex aromatic substitutions.

This compound primarily acts on neurotransmitter systems. Its mechanism involves:

- Interaction with Receptors : The compound is believed to influence mood and cognitive functions by modulating neurotransmitter activity, particularly at cholinergic synapses.

- Antidepressant Properties : Research indicates that it may exhibit antidepressant effects by acting on serotonin and norepinephrine pathways.

Neuropharmacological Effects

- Antidepressant Activity : Studies have shown that this compound can enhance the release of neurotransmitters associated with mood regulation, suggesting its potential as an antidepressant agent.

- Cognitive Enhancement : The compound may improve cognitive functions by modulating cholinergic activity, similar to muscarinic agonists like oxotremorine.

Toxicological Studies

Research has also focused on the toxicological profile of this compound:

- Acute Toxicity : In rodent studies, the compound showed a no observed adverse effect level (NOAEL) of 100 mg/kg body weight per day. Higher doses resulted in liver cell degeneration and other toxic effects .

- Metabolism : The compound undergoes demethylation in the liver, producing metabolites that are excreted via urine. This process highlights the liver as a primary target for potential toxicity .

Case Studies and Research Findings

Several studies have investigated the biological effects and therapeutic potential of this compound:

Applications in Medicine and Industry

This compound has several applications:

Scientific Research Applications

Organic Synthesis

N,N-Dimethyl-2-(propylamino)acetamide serves as a reagent in organic synthesis, acting as a building block for more complex molecules. It is utilized in various chemical reactions, including:

- Oxidation : Can be oxidized to form corresponding oxides.

- Reduction : Can be reduced to simpler amines or hydrocarbons.

- Substitution Reactions : The amide group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives .

Research has indicated potential biological activities of DMAPA, particularly in antimicrobial and anti-inflammatory domains:

- Antimicrobial Properties : DMAPA has demonstrated significant inhibitory effects against various pathogens. The Minimum Inhibitory Concentrations (MICs) for several pathogens are as follows:

| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | |

| Escherichia coli | 64 µg/mL | |

| Candida albicans | 16 µg/mL |

These findings suggest that DMAPA could be developed into new antimicrobial agents.

- Anti-inflammatory Effects : Preliminary studies indicate that DMAPA may reduce inflammation markers, suggesting potential therapeutic applications in inflammatory diseases .

Pharmaceutical Development

DMAPA is explored for its potential use in drug development, particularly as an intermediate in synthesizing pharmaceutical compounds. Its reactivity and ability to interact with biological targets make it a candidate for further investigation in pharmacological research .

Industrial Applications

In industrial settings, this compound is utilized in the production of specialty chemicals and as a solvent in various processes. Its properties allow it to function effectively in the preparation of fibers, films, and other materials .

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial efficacy of DMAPA against common pathogens. The results indicated significant activity against both Gram-positive and Gram-negative bacteria, supporting its potential use as an antimicrobial agent.

Case Study 2: Drug Development

Research focused on using DMAPA as a precursor for synthesizing new anti-inflammatory drugs. The compound's ability to modulate inflammatory pathways was assessed through in vitro experiments, showing promise for future therapeutic applications .

Comparison with Similar Compounds

Alkylamino-Substituted Acetamides

Key Differences :

Aryl-Substituted Acetamides

Key Differences :

Halogenated and Pesticidal Acetamides

Key Differences :

- Functional Groups: Chloro and methoxymethyl groups in pesticidal acetamides () are critical for herbicidal activity, which the target compound lacks. The hydroxyimino group in facilitates redox reactions, unlike the stable propylamino group.

Pharmaceutical Analogs

Key Differences :

- Heterocyclic Moieties : Zolpidem’s imidazopyridine ring () enables selective binding to GABA_A receptors. The target compound’s simpler structure may lack this specificity but could serve as a scaffold for neuroactive drug development.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.